Methasterone

Descripción general

Descripción

Fue descrita por primera vez en 1956 por Syntex Corporation durante su investigación para descubrir compuestos con propiedades antitumorales . La metistenona ganó popularidad como un "esteroide de diseño" y se comercializó con el nombre de Superdrol. Es conocida por sus potentes propiedades anabólicas y se vendió legalmente como un suplemento para el culturismo durante varios años .

Métodos De Preparación

La metistenona se puede sintetizar a través de varias rutas químicas. Un método implica la transformación de la epiandrosterona como material de partida. El proceso incluye varios pasos:

Reacción de oxidación: La epiandrosterona se disuelve en diclorometano, y se agrega una solución acuosa de bicarbonato de sodio.

Reacción de eterificación, reducción e hidrólisis: El compuesto intermedio se disuelve en metanol, y se agrega ácido p-toluensulfónico a 20-25 °C hasta que la reacción se complete.

Reacción de desbromación: El compuesto resultante se disuelve en diclorometano con etanol ácido clorhídrico, y se agrega bromo a 10-15 °C.

Reacción de Grignard: El intermedio final se agrega a tetrahidrofurano, se enfría y se hace reaccionar con cloruro cuproso y cloruro de metilmagnesio a 0-5 °C para obtener metistenona cruda, que luego se refina.

Análisis De Reacciones Químicas

La metistenona sufre varias reacciones químicas, que incluyen:

Epimerización: La metistenona puede sufrir epimerización en átomos de carbono específicos, dando como resultado diferentes isómeros estereoisómeros.

Los reactivos comunes utilizados en estas reacciones incluyen hipoclorito de sodio, ácido p-toluensulfónico, bromo y cloruro de metilmagnesio. Los principales productos formados a partir de estas reacciones son varios derivados hidroxilados y epimerizados de la metistenona .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La metistenona ejerce sus efectos al unirse a los receptores de andrógenos en el tejido muscular, promoviendo la síntesis de proteínas y el crecimiento muscular. Es un derivado 17α-alquilado de la dihidrotestosterona, que aumenta su fuerza anabólica y resistencia al metabolismo en el tejido muscular esquelético . Los objetivos moleculares de la metistenona incluyen los receptores de andrógenos, y sus vías implican la activación de procesos anabólicos en las células musculares .

Comparación Con Compuestos Similares

La metistenona a menudo se compara con otros esteroides anabólicos como:

Anadrol (Oximetolona): Ambos son esteroides anabólicos potentes, pero la metistenona se considera más fuerte en una base de miligramo a miligramo.

Dianabol (Metandrostenolona): La metistenona y el Dianabol se utilizan para el crecimiento muscular, pero la metistenona no causa retención de agua, lo que la convierte en una mejor opción para ganar músculo magro.

Propionato de Drostanolona: La metistenona es un derivado 17α-alquilado de la drostanolona, que se utiliza médicamente por sus propiedades antitumorales.

La singularidad de la metistenona radica en sus potentes efectos anabólicos sin una retención de agua significativa, lo que la convierte en una opción popular entre los culturistas .

Actividad Biológica

Methasterone, also known as methyldrostanolone, is an anabolic-androgenic steroid (AAS) that has garnered attention for its potent anabolic properties and significant side effects. This article explores the biological activity of this compound, including its metabolic transformations, immunomodulatory effects, hepatotoxicity, and overall pharmacological profile.

1. Overview of this compound

This compound is an orally active synthetic steroid that was developed to enhance muscle growth and improve athletic performance. It is classified as a Schedule III controlled substance due to its potential for abuse and adverse health effects. This compound is often marketed under names such as Methasteron™ and Superdrol™.

2. Metabolic Transformation

Recent studies have investigated the biotransformation of this compound using various fungal species, notably Cunninghamella blakesleeana and Macrophomina phaseolina. These studies yielded several metabolites with distinct biological activities:

| Metabolite | Structure | Anti-inflammatory Activity (IC50) | Cytotoxicity |

|---|---|---|---|

| This compound (1) | - | 23.9 ± 0.2 μg/mL | Cytotoxic (8.01 ± 0.52 μg/mL) |

| Metabolite 2 | 6β,7β,17β-trihydroxy-2α,17α-dimethyl-5α-androstane-3-one | 38.1 ± 0.5 μg/mL | Non-cytotoxic |

| Metabolite 3 | 6β,7α,17β-trihydroxy-2α,17α-dimethyl-5α-androstane-3-one | Moderate activity | Non-cytotoxic |

| Metabolite 4 | 6α,17β-dihydroxy-2α,17α-dimethyl-5α-androstane-3,7-dione | Moderate activity | Non-cytotoxic |

| Metabolite 5 | 3β,6β,17β-trihydroxy-2α,17α-dimethyl-5α-androstane-7-one | Moderate activity | Non-cytotoxic |

| Metabolite 6 | 7α,17β-dihydroxy-2α,17α-dimethyl-5α-androstane-3-one | - | Non-cytotoxic |

| Metabolite 7 | 6β,9α,17β-trihydroxy-2α,17α-dimethyl-5α-androstane-3-one | - | Non-cytotoxic |

These transformations not only reduce the cytotoxicity associated with this compound but also enhance its anti-inflammatory properties .

3. Immunomodulatory Effects

The immunomodulatory potential of this compound and its metabolites has been evaluated through their effects on pro-inflammatory cytokines and nitric oxide (NO) production. Notably:

- Metabolite 6 exhibited a significant inhibition of TNF-α production with an IC50 value of 8.1 ± 0.9 μg/mL , outperforming the standard pentoxifylline (IC50 = 94.8 ± 2.1 μg/mL ).

- Both metabolites 6 and 13 were identified as potent inhibitors of NO production at a concentration of 25 μg/mL , indicating their potential therapeutic applications in inflammatory conditions .

4. Hepatotoxicity

Despite its anabolic benefits, this compound is associated with severe hepatotoxicity. A case series reported five previously healthy patients who developed cholestatic liver injury after using this compound:

- Patients presented with jaundice approximately two weeks post-discontinuation.

- Bilirubin levels peaked within three weeks but resolved completely after about twelve weeks without residual hepatic dysfunction .

This highlights the critical need for monitoring liver function in individuals using this compound.

5. Conclusion

This compound exhibits significant biological activity through its anabolic effects and metabolic transformations that enhance its therapeutic potential while mitigating toxicity. However, its association with severe hepatotoxicity necessitates caution in its use. Ongoing research into its metabolites may yield safer alternatives or therapeutic applications in managing inflammatory diseases.

Propiedades

IUPAC Name |

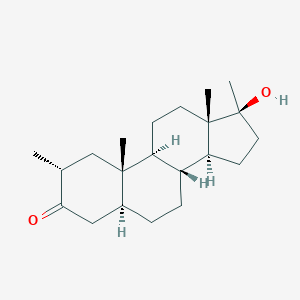

(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3/t13-,14+,15-,16+,17+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWCXSMWLJFBNM-FOVYBZIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187472 | |

| Record name | Methasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3381-88-2 | |

| Record name | Methasterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3381-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methasterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003381882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3381-88-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHASTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH88DY98MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.